molecular formula C10H16O B2806510 rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one CAS No. 1821753-80-3

rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B2806510
CAS No.: 1821753-80-3
M. Wt: 152.237
InChI Key: UCKQUWDHMIIOJY-JGVFFNPUSA-N
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Description

rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one: is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[420]octane framework with two methyl groups at the 8-position and a ketone functional group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one typically involves the construction of the bicyclic framework followed by the introduction of the ketone functional group. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the cyclization of a suitable diene or enyne precursor using a rhodium (I) catalyst can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the ketone can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one depends on its specific application. In chemical reactions, its reactivity is primarily determined by the presence of the ketone functional group and the bicyclic structure, which can influence the compound’s stability and reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: rel-(1R,6S)-8,8-dimethylbicyclo[420]octan-7-one is unique due to its specific stereochemistry and the presence of the ketone functional group at the 7-position

Properties

IUPAC Name

(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQUWDHMIIOJY-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCCC2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCCC[C@@H]2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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